人参皂苷Rh1 (20R)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

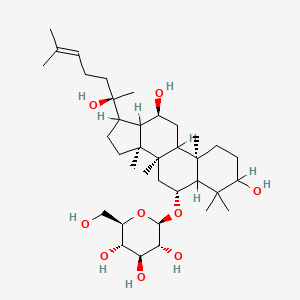

20®-人参皂苷Rh1: 是一种存在于人参(Panax ginseng)中的天然化合物,人参是一种广泛应用于传统医学的植物。该化合物属于人参皂苷家族,人参皂苷是一类以其多种药理特性而闻名的皂苷。 20®-人参皂苷Rh1 的分子式为 C36H62O9 ,分子量为 638.88 g/mol .

科学研究应用

化学: 20®-人参皂苷Rh1 用于化学研究,以研究其结构特性和反应性。它作为模型化合物,用于了解皂苷的行为。

生物学: 在生物学研究中,20®-人参皂苷Rh1 因其对细胞过程的影响而受到研究。 它已被证明可以调节信号通路和基因表达,使其成为研究细胞生物学的有价值工具 .

医学: 20®-人参皂苷Rh1 具有多种药用应用,包括抗炎、抗癌和神经保护作用。 它正在探索其在治疗癌症、阿尔茨海默病和心血管疾病等疾病的潜力 .

工业: 在工业领域,20®-人参皂苷Rh1 因其有益特性而被用于保健品和化妆品的配制。

作用机制

20®-人参皂苷Rh1 通过多种分子靶点和途径发挥作用。它与细胞表面受体和细胞内信号分子相互作用,以调节各种生物过程。 例如,它可以激活或抑制特定激酶和转录因子,导致基因表达和细胞反应发生变化 .

准备方法

合成路线和反应条件: 20®-人参皂苷Rh1 可以通过多种方法合成,包括加热、蒸汽、酸水解和酶反应。 这些过程有助于将极性更强的人参皂苷转化为极性更弱的人参皂苷,例如 20®-人参皂苷Rh1 .

工业生产方法: 20®-人参皂苷Rh1 的工业生产通常涉及从人参根中提取人参皂苷,然后使用高效液相色谱 (HPLC) 等技术进行纯化。 微波辅助提取 (MAE) 的使用也得到了优化,以提高稀有人参皂苷(包括 20®-人参皂苷Rh1)的产量 .

化学反应分析

反应类型: 20®-人参皂苷Rh1 会发生各种化学反应,包括氧化、还原和取代反应。这些反应对于修饰该化合物以增强其药理特性至关重要。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和过氧化氢 (H2O2)。

还原: 使用硼氢化钠 (NaBH4) 等还原剂。

取代: 取代反应通常涉及卤化物或胺等亲核试剂。

主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化会导致羟基化衍生物的形成,而还原会导致脱氧衍生物的形成。

相似化合物的比较

类似化合物:

- 20(S)-人参皂苷Rh1

- 20(S)-人参皂苷Rg3

- 20®-人参皂苷Rg3

- 20(S)-人参皂苷Rh2

- 20®-人参皂苷Rh2

比较: 20®-人参皂苷Rh1 由于其特定的立体化学而具有独特性,立体化学影响着它的生物活性。与它的 20(S) 对应物相比,20®-人参皂苷Rh1 可能表现出不同的药代动力学和药效学。 类似化合物中不同糖基和羟基的存在也有助于它们的独特性质 .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O9/c1-19(2)10-9-13-36(8,43)20-11-15-34(6)26(20)21(38)16-24-33(5)14-12-25(39)32(3,4)30(33)22(17-35(24,34)7)44-31-29(42)28(41)27(40)23(18-37)45-31/h10,20-31,37-43H,9,11-18H2,1-8H3/t20-,21+,22-,23+,24+,25-,26-,27+,28-,29+,30-,31+,33+,34+,35+,36+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQNTCRNSXYLAH-PQYWRUIPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the structural characterization of (20R)-Ginsenoside Rh1?

A1: While the provided abstracts don't offer specific spectroscopic data for (20R)-Ginsenoside Rh1, they confirm its presence in both Qili Qiangxin capsules [] and processed Panax notoginseng rhizomes []. To determine the molecular formula and weight, further investigation into databases or research articles specifically focusing on (20R)-Ginsenoside Rh1 characterization is needed.

Q2: How does processing Panax notoginseng affect the presence of (20R)-Ginsenoside Rh1?

A2: Research indicates that processing Panax notoginseng can lead to the formation of (20R)-Ginsenoside Rh1. [] Specifically, researchers observed (20R)-Ginsenoside Rh1 in processed samples, suggesting it might be a product of chemical conversions during the processing procedures. These conversions primarily involve dehydration and glycosyl hydrolysis reactions affecting other ginsenosides. []

Q3: Are there any analytical challenges in identifying and quantifying (20R)-Ginsenoside Rh1?

A3: While not explicitly stated in the provided abstracts, identifying and quantifying (20R)-Ginsenoside Rh1 likely requires advanced analytical techniques. Similar research relies on methods like High-Performance Liquid Chromatography (HPLC) [, ] coupled with spectroscopic methods for structural elucidation. Further research on (20R)-Ginsenoside Rh1 would need to address method validation, ensuring accuracy, precision, and specificity in quantifying this specific compound within complex plant extracts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。